molecular formula C42H87BO3 B1585530 Tritetradecyl Borate CAS No. 23162-15-4

Tritetradecyl Borate

Cat. No. B1585530
CAS RN: 23162-15-4
M. Wt: 651 g/mol
InChI Key: WTBVYJWHTHPPKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tritetradecyl Borate is a boronic acid derivative . It has a molecular weight of 650.96 and its molecular formula is C42H87BO3 .


Chemical Reactions Analysis

Borate esters, such as Tritetradecyl Borate, have been studied for their tribochemical reactions on steel surfaces . The study used Trimethylborate (TMB) as a model molecule of the borate chemical function . The reactions were simulated experimentally by gas phase lubrication .


Physical And Chemical Properties Analysis

Tritetradecyl Borate is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal . and is soluble in hot MEK .

Scientific Research Applications

1. Industrial Processes and Catalysis

Pentafluorophenyl substituted boranes and borates, including compounds similar to tritetradecyl borate, are crucial in industrial applications. They are used as co-catalysts in metallocene-based processes for the homogeneous polymerization of olefins. These compounds, due to their remarkable properties, have found extensive applications in catalysis, aiding in efficient and effective olefin polymerization and other related fields. The rise of these compounds from curiosities to important industrial commodities highlights their significant role in the chemical industry (Piers & Chivers, 1998).

2. Improvement of Interfacial Stability in Batteries

Tris(trimethylsilyl)borate (TMSB), a compound related to tritetradecyl borate, has been used as an electrolyte additive in lithium-ion batteries. It significantly improves the interfacial stability between the lithium-rich oxide cathode and the carbonate-based electrolyte. This application leads to enhanced cyclic performance and capacity retention in batteries, showcasing the potential of borate compounds in improving the efficiency and longevity of energy storage systems (Li et al., 2015).

3. Lubrication and Tribology

Borate esters, including derivatives like triazine borate esters, have been studied for their antiwear and extreme pressure properties as lubricant additives. These studies reveal that certain borate esters exhibit excellent lubrication properties, improving the performance and durability of mechanical systems. The tribological study of these compounds provides insights into their potential applications in various industrial lubrication scenarios (Li et al., 2015).

4. Electrolyte Additives for High Energy Batteries

The application of tris(trimethylsilyl)borate in high energy batteries demonstrates its role in suppressing self-discharge and enhancing the performance of high voltage lithium cobalt manganese oxide batteries. This application is crucial in the development of more efficient and stable energy storage solutions, highlighting the versatility of borate compounds in advanced battery technologies (Liao et al., 2016).

5. High-Performance Capillary Electrophoresis

In the field of analytical chemistry, borate plays a significant role in the high-performance capillary electrophoretic separation of biologically active molecules. The ability of borate to complex with molecules containing a cis-diol structure aids in achieving precise and efficient separation, underscoring the importance of borate compounds in analytical methodologies (Landers et al., 1992).

properties

IUPAC Name

tritetradecyl borate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H87BO3/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-44-43(45-41-38-35-32-29-26-23-20-17-14-11-8-5-2)46-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-42H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBVYJWHTHPPKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(OCCCCCCCCCCCCCC)(OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H87BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066862
Record name 1-Tetradecanol, triester with boric acid (H3BO3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

651.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tritetradecyl Borate

CAS RN

23162-15-4
Record name 1-Tetradecanol, 1,1′,1′′-triester with boric acid (H3BO3)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23162-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Tetradecanol, 1,1',1''-triester with boric acid (H3BO3)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023162154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Tetradecanol, 1,1',1''-triester with boric acid (H3BO3)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Tetradecanol, triester with boric acid (H3BO3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tri(tetradecyl) borate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.319
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.